Tridecyl hydrogen 2-dodecenylsuccinate
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Overview
Description
Tridecyl hydrogen 2-dodecenylsuccinate is a chemical compound with the molecular formula C29H54O4. It is known for its unique structure, which includes a tridecyl group and a dodecenylsuccinate moiety. This compound is used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tridecyl hydrogen 2-dodecenylsuccinate typically involves the esterification of tridecyl alcohol with 2-dodecenylsuccinic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Tridecyl hydrogen 2-dodecenylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tridecyl hydrogen 2-dodecenylsuccinate has several applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and experiments due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of tridecyl hydrogen 2-dodecenylsuccinate primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps stabilize emulsions by reducing the interfacial tension between oil and water phases.
Comparison with Similar Compounds
Similar Compounds
- Tridecyl hydrogen succinate
- Dodecenylsuccinic acid
- Tridecyl hydrogen dodecenylsuccinate
Uniqueness
Tridecyl hydrogen 2-dodecenylsuccinate is unique due to its specific combination of a tridecyl group and a dodecenylsuccinate moiety. This structure imparts distinct surfactant properties, making it particularly effective in applications requiring emulsification and surface tension reduction.
Properties
CAS No. |
85081-53-4 |
---|---|
Molecular Formula |
C29H54O4 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
(E)-2-(2-oxo-2-tridecoxyethyl)tetradec-4-enoic acid |
InChI |
InChI=1S/C29H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-33-28(30)26-27(29(31)32)24-22-20-18-16-14-12-10-8-6-4-2/h20,22,27H,3-19,21,23-26H2,1-2H3,(H,31,32)/b22-20+ |
InChI Key |
VTGRRJBNMVXIOH-LSDHQDQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCOC(=O)CC(C/C=C/CCCCCCCCC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CC(CC=CCCCCCCCCC)C(=O)O |
Origin of Product |
United States |
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